

An In-Depth Technical Guide to Ethyl Phenyl Sulfide (CAS 622-38-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl phenyl sulfide

Cat. No.: B105504

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenyl sulfide, with the CAS registry number 622-38-8, is an organosulfur compound belonging to the thioether (or sulfide) class. It is characterized by a sulfur atom bonded to both a phenyl group and an ethyl group.^[1] This compound, also known as (ethylsulfanyl)benzene or thiophenetole, serves as a valuable building block in organic synthesis and as a representative structure for the thioether functional group, which is a significant pharmacophore in medicinal chemistry.^{[1][2]} Thioethers are present in numerous FDA-approved drugs and are often key intermediates in the synthesis of sulfoxides and sulfones, which also exhibit a wide range of biological activities.^{[2][3]} This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, spectral data, and relevance in the field of drug development.

Chemical and Physical Properties

Ethyl phenyl sulfide is a colorless to pale yellow liquid with a distinct odor.^[1] It is sparingly soluble in water but demonstrates good solubility in many organic solvents.^[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Ethyl Phenyl Sulfide**

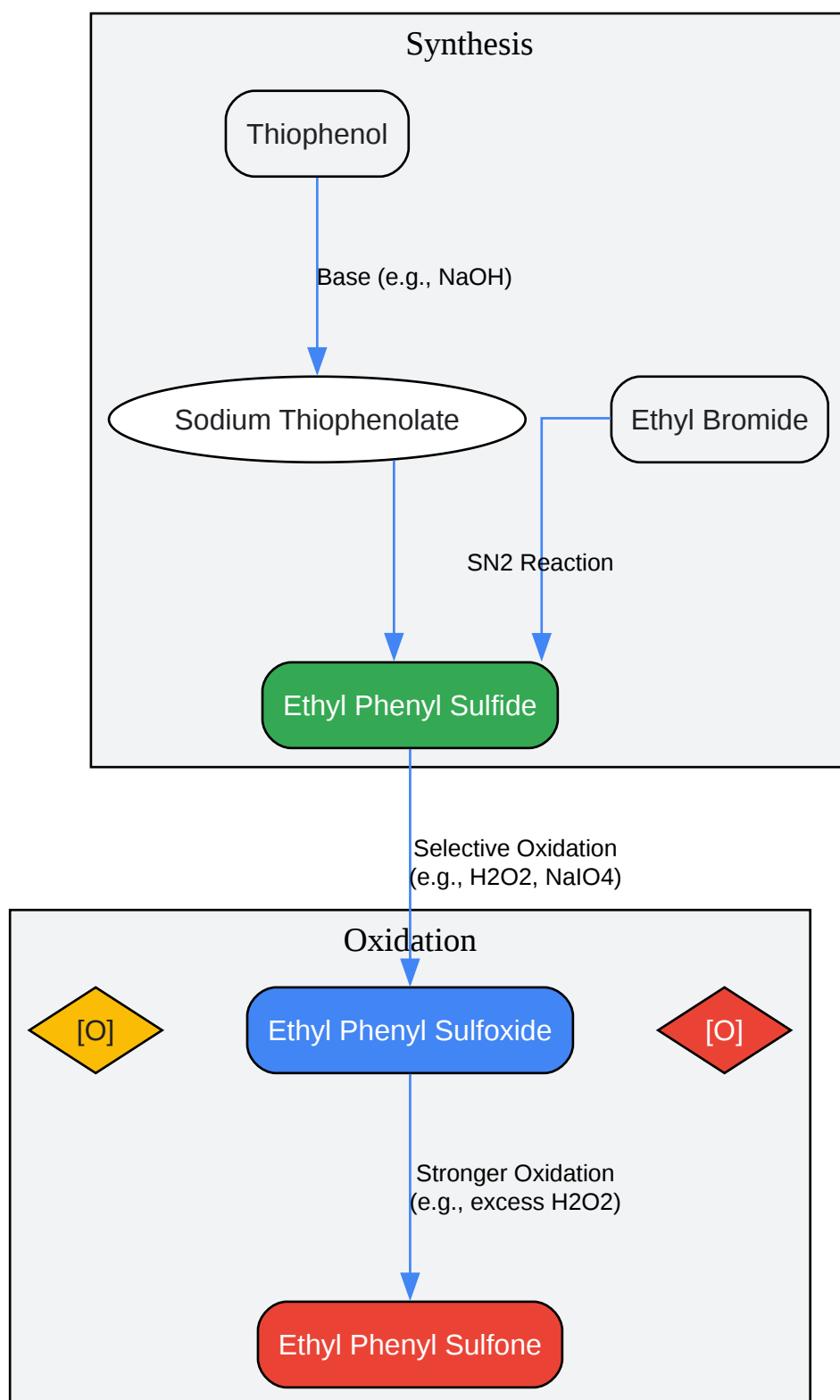
Property	Value	Reference(s)
CAS Number	622-38-8	[1]
Molecular Formula	C ₈ H ₁₀ S	[1]
Molecular Weight	138.23 g/mol	[1]
IUPAC Name	(ethylsulfanyl)benzene	[4]
Synonyms	Phenyl ethyl sulfide, Thiophenetole, (Ethylthio)benzene	[1][4]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	204-205 °C (lit.)	[5]
Density	1.021 g/mL at 25 °C (lit.)	[5]
Refractive Index (n ²⁰ /D)	1.566 (lit.)	[5]

Synthesis and Reactivity

Synthesis

The most common and versatile method for synthesizing aryl alkyl thioethers like **ethyl phenyl sulfide** is through the nucleophilic substitution reaction between a thiolate and an alkyl halide, a process analogous to the Williamson ether synthesis.[6][7] The reaction involves the deprotonation of a thiol to form a highly nucleophilic thiolate anion, which then displaces a halide from a primary alkyl halide in an S_N2 reaction.[7]

A typical synthetic workflow, including the subsequent oxidation reactions, is illustrated in the diagram below.



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Caption: Synthetic workflow for **Ethyl Phenyl Sulfide** and its oxidation products.

Experimental Protocol: Synthesis via S-Alkylation of Thiophenol

This protocol outlines the synthesis of **ethyl phenyl sulfide** from thiophenol and ethyl bromide.

- Reagents and Equipment:
 - Thiophenol
 - Ethyl bromide
 - Sodium hydroxide (NaOH)
 - Ethanol (as solvent)
 - Diethyl ether (for extraction)
 - Saturated sodium chloride solution (brine)
 - Anhydrous magnesium sulfate (MgSO_4)
 - Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
- Procedure:
 1. In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophenol (1.0 eq) in ethanol.
 2. Add a solution of sodium hydroxide (1.05 eq) in water to the flask while stirring. The mixture is stirred at room temperature for 20-30 minutes to ensure complete formation of the sodium thiophenolate salt.
 3. To the resulting thiophenolate solution, add ethyl bromide (1.1 eq) dropwise.
 4. Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

5. After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
6. To the residue, add water and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
7. Combine the organic extracts and wash sequentially with 1M NaOH solution, water, and finally with brine.
8. Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude **ethyl phenyl sulfide**.
9. The product can be further purified by vacuum distillation if necessary.[\[8\]](#)

Reactivity

The primary reactivity of the thioether functional group involves the sulfur atom's lone pairs, making it nucleophilic. The most significant reaction in the context of drug development is its oxidation. Thioethers can be selectively oxidized to form sulfoxides, and with stronger oxidizing conditions, further oxidized to sulfones.

- **Oxidation to Sulfoxide:** This is a common transformation, as sulfoxides are themselves important functional groups in many pharmaceuticals. Mild and selective oxidizing agents such as sodium metaperiodate (NaIO_4) or one equivalent of hydrogen peroxide (H_2O_2) are typically used.[\[9\]](#)
- **Oxidation to Sulfone:** Using stronger oxidizing agents, or an excess of agents like H_2O_2 , the sulfoxide can be further oxidized to the corresponding sulfone.

Experimental Protocol: Selective Oxidation to Ethyl Phenyl Sulfoxide

This protocol is adapted from a general procedure for the selective oxidation of sulfides using sodium metaperiodate.[\[9\]](#)

- **Reagents and Equipment:**

- **Ethyl phenyl sulfide**
- Sodium metaperiodate (NaIO_4)
- Methanol or Water/Methylene Chloride solvent system
- Magnetic stirrer, round-bottom flask, Büchner funnel.
- Procedure:
 1. In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium metaperiodate (1.05 eq) in water.
 2. Cool the solution in an ice bath.
 3. Add **ethyl phenyl sulfide** (1.0 eq) to the cooled solution. If the sulfide is insoluble, a co-solvent like methanol or methylene chloride can be used to create a biphasic system.
 4. Stir the reaction mixture vigorously at ice-bath temperature. The reaction is typically complete within several hours (monitor by TLC). For aryl sulfides, the reaction can often be run at room temperature.^[9]
 5. Upon completion, a precipitate of sodium iodate (NaIO_3) will have formed. Filter the reaction mixture through a Büchner funnel.
 6. If a co-solvent like methylene chloride was used, transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional methylene chloride.^[9] If methanol was used, it can be removed under reduced pressure before an aqueous workup.
 7. Combine the organic extracts, dry over an anhydrous salt (e.g., Na_2SO_4), filter, and remove the solvent to yield the crude ethyl phenyl sulfoxide.
 8. The product can be purified by column chromatography or distillation.^[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **ethyl phenyl sulfide**. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized in Table 2.

Table 2: Spectroscopic Data for **Ethyl Phenyl Sulfide**

Technique	Solvent	Peak Assignments and Chemical Shifts (δ) / Wavenumber (cm^{-1})	Reference(s)
^1H NMR	-	~7.31 - 7.14 ppm (m, 5H, Ar-H) ~2.91 ppm (q, 2H, -S-CH ₂ -CH ₃) ~1.29 ppm (t, 3H, -S-CH ₂ -CH ₃)	
^{13}C NMR	Acetone-d ₆	Aromatic C-S: ~137 ppm Aromatic C-H: ~129, 128, 125 ppm - S-CH ₂ -CH ₃ : ~26 ppm -S-CH ₂ -CH ₃ : ~15 ppm	
IR	-	~3100-3000 cm^{-1} (C-H stretch, aromatic) ~3000-2850 cm^{-1} (C-H stretch, aliphatic) ~1600-1450 cm^{-1} (C=C stretch, aromatic ring) ~740 & 690 cm^{-1} (C-H oop bend, monosubstituted benzene)	

Note: Specific ^{13}C NMR chemical shifts can vary slightly based on the solvent and reference. The values provided are typical for this class of compound. Full spectra are available in

databases such as SpectraBase.[8]

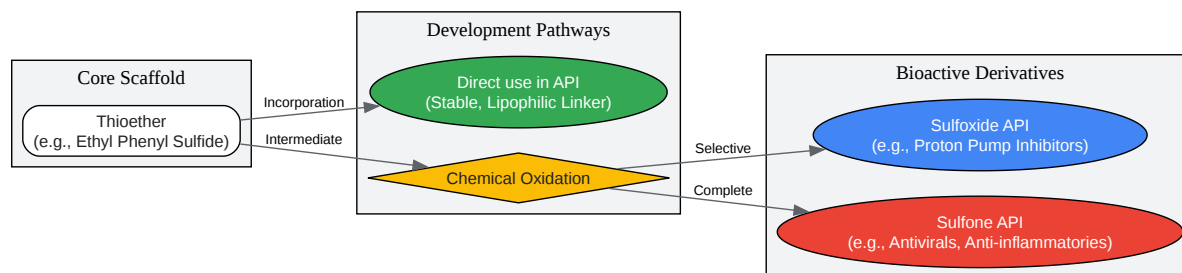
Relevance in Drug Development and Medicinal Chemistry

While **ethyl phenyl sulfide** itself is not a drug, its core thioether structure is a highly relevant motif in pharmaceutical science.[2] The thioether linkage provides a stable, flexible, and lipophilic spacer that can favorably influence a molecule's pharmacokinetic properties.[3]

Roles of the Thioether Moiety:

- **Direct Inclusion in APIs:** The thioether group is present in a wide array of FDA-approved drugs across various therapeutic areas, including anti-infectives, cardiovascular agents, and antipsychotics.[2]
- **Metabolic Stability:** Compared to esters or amides, the thioether bond is generally resistant to hydrolysis, contributing to greater metabolic stability.
- **Key Synthetic Intermediate:** As demonstrated, thioethers are direct precursors to sulfoxides and sulfones. This relationship is critical, as both oxidized forms are also prevalent pharmacophores. For example, the proton-pump inhibitor class of drugs (e.g., omeprazole) features a chiral sulfoxide group, often synthesized from a thioether precursor.[2]

The logical progression from a simple thioether to more complex, biologically active molecules is a cornerstone of drug discovery.



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Caption: Role of the thioether functional group in drug discovery pathways.

Safety and Handling

Ethyl phenyl sulfide is classified as a combustible liquid. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be employed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a cool, well-ventilated place away from heat and open flames.

Conclusion

Ethyl phenyl sulfide is a foundational molecule for understanding the chemistry and application of aryl alkyl thioethers. Its straightforward synthesis and predictable reactivity, particularly its oxidation to sulfoxides and sulfones, make it a valuable tool in synthetic organic chemistry. For drug development professionals, the thioether moiety it represents is a crucial component in the design of stable, effective pharmaceuticals, serving both as a direct structural element and as a key intermediate for other important sulfur-containing functional groups. A thorough understanding of its properties is therefore essential for researchers in the chemical and pharmaceutical sciences.

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References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. ETHYL PHENYL SULFIDE(622-38-8) IR Spectrum [m.chemicalbook.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. ETHYL PHENYL SULFIDE(622-38-8) 1H NMR [m.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Ethyl Phenyl Sulfide (CAS 622-38-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105504#ethyl-phenyl-sulfide-cas-number-622-38-8]

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